tert-Butyl (3-(6-cyano-1H-indol-1-yl)propyl)carbamate
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Overview
Description
tert-Butyl (3-(6-cyano-1H-indol-1-yl)propyl)carbamate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound contains a tert-butyl carbamate group, which is often used as a protecting group in organic synthesis to prevent unwanted reactions at the amine site .
Preparation Methods
The synthesis of tert-Butyl (3-(6-cyano-1H-indol-1-yl)propyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Propyl Chain: The propyl chain can be attached to the indole core through a series of alkylation reactions.
Protection with tert-Butyl Carbamate: The final step involves the protection of the amine group with tert-butyl carbamate using tert-butyl chloroformate in the presence of a base.
Chemical Reactions Analysis
tert-Butyl (3-(6-cyano-1H-indol-1-yl)propyl)carbamate can undergo various chemical reactions, including:
Scientific Research Applications
tert-Butyl (3-(6-cyano-1H-indol-1-yl)propyl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl (3-(6-cyano-1H-indol-1-yl)propyl)carbamate involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, leading to its biological effects . The cyano group can also participate in interactions with biological molecules, contributing to the compound’s activity .
Comparison with Similar Compounds
tert-Butyl (3-(6-cyano-1H-indol-1-yl)propyl)carbamate can be compared with other indole derivatives, such as:
tert-Butyl 1-indolecarboxylate: This compound has a similar indole core but lacks the cyano and propyl groups.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound has a different core structure but shares the tert-butyl carbamate protecting group.
3-(Boc-amino)-1-propanol: This compound has a similar propyl chain but lacks the indole core and cyano group.
The uniqueness of this compound lies in its combination of the indole core, cyano group, and tert-butyl carbamate protecting group, which imparts specific chemical and biological properties to the compound.
Properties
Molecular Formula |
C17H21N3O2 |
---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
tert-butyl N-[3-(6-cyanoindol-1-yl)propyl]carbamate |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)19-8-4-9-20-10-7-14-6-5-13(12-18)11-15(14)20/h5-7,10-11H,4,8-9H2,1-3H3,(H,19,21) |
InChI Key |
MFFDMDRETPHTNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1C=CC2=C1C=C(C=C2)C#N |
Origin of Product |
United States |
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